

# Theoretical properties of 3,5-Dibromo-4-methylbenzoic acid

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## Compound of Interest

Compound Name: 3,5-Dibromo-4-methylbenzoic acid

Cat. No.: B181310

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An In-Depth Technical Guide to **3,5-Dibromo-4-methylbenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the theoretical and known properties of **3,5-Dibromo-4-methylbenzoic acid** (CAS No. 67973-32-4). The document details its physicochemical characteristics, synthesis protocols, and spectroscopic data, collating essential information for its use in organic synthesis and research. As a key intermediate, understanding its properties is crucial for the development of novel compounds. [1][2] This guide serves as a foundational resource, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams to support professionals in the fields of chemistry and drug development.

## Physicochemical and Theoretical Properties

**3,5-Dibromo-4-methylbenzoic acid** is a substituted aromatic carboxylic acid.[3] Its properties are influenced by the electron-withdrawing effects of the two bromine atoms and the carboxylic acid group, as well as the electron-donating methyl group. The following table summarizes its key physicochemical properties, with some values being predicted based on computational models.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>6</sub> Br <sub>2</sub> O <sub>2</sub>	[1][2][4][5]
Molecular Weight	293.94 g/mol	[1][2][4][5]
Melting Point	242 °C	[5][6]
Boiling Point (Predicted)	374.6 ± 42.0 °C	[5][6]
Density (Predicted)	1.951 ± 0.06 g/cm <sup>3</sup>	[3][5][6]
pKa (Predicted)	3.59 ± 0.10	[5][6]
LogP (Calculated)	3.21822	[4]
Topological Polar Surface Area	37.3 Å <sup>2</sup>	[4]
Form	Solid	[6]
Color	White to off-white	[6]

## Chemical Structure and Identifiers

The structural identity of a compound is fundamental for its application in research. Below is the 2D chemical structure of **3,5-Dibromo-4-methylbenzoic acid** and a table of its primary chemical identifiers.

**Figure 1.** Chemical structure of **3,5-Dibromo-4-methylbenzoic acid**.

Identifier	Value	Source(s)
CAS Number	67973-32-4	[1][4][5]
Synonyms	3,5-Dibromo-p-toluic acid	[1][3][4]
InChI	InChI=1S/C <sub>8</sub> H <sub>6</sub> Br <sub>2</sub> O <sub>2</sub> /c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)	[3][6]
SMILES	CC1=C(Br)C=C(C=C1Br)C(=O)O	[4]

## Synthesis and Purification

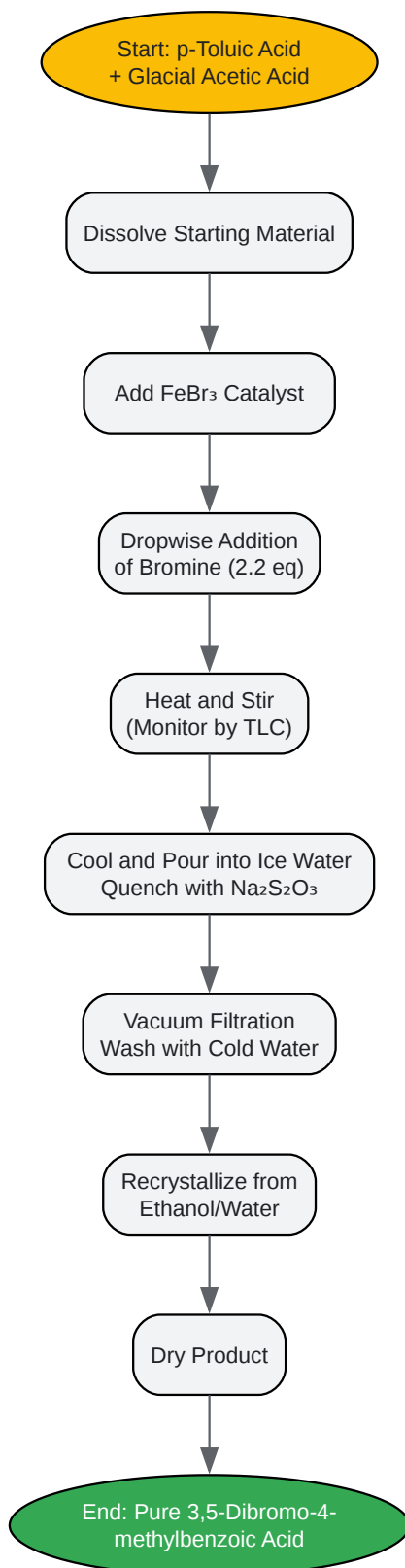
**3,5-Dibromo-4-methylbenzoic acid** is typically synthesized via the electrophilic bromination of p-toluic acid (4-methylbenzoic acid). The methyl group and the carboxylic acid group on the aromatic ring direct the incoming bromine atoms to the ortho and meta positions, respectively. The ortho positions to the activating methyl group are favored, leading to the desired 3,5-dibromo product.

### Experimental Protocol: Bromination of p-Toluic Acid

This protocol is a representative method adapted from general procedures for the bromination of benzoic acid derivatives.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve p-toluic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.
- **Catalyst Addition:** Add a catalytic amount of iron powder or anhydrous iron(III) bromide ( $\text{FeBr}_3$ ) to the solution to act as a Lewis acid catalyst.
- **Bromine Addition:** From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the stirred reaction mixture. The addition should be performed at room temperature, and the rate controlled to manage the exothermic reaction.
- **Reaction Progression:** After the addition is complete, heat the mixture to a moderate temperature (e.g., 80 °C) and stir for several hours until the reaction is complete.<sup>[7]</sup> Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
- **Quenching and Precipitation:** Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. The crude product will precipitate out of the solution.
- **Work-up:** Quench any unreacted bromine by adding a 10% aqueous solution of sodium thiosulfate or sodium bisulfite until the characteristic orange/brown color of bromine disappears.
- **Isolation:** Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acid and salts.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **3,5-Dibromo-4-methylbenzoic acid**.



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**Figure 2.** General workflow for the synthesis and purification of **3,5-Dibromo-4-methylbenzoic acid**.

## Spectroscopic Data (Theoretical)

While specific, published spectra for this compound are not readily available, its structure allows for the prediction of key spectroscopic features essential for its characterization.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be simple.
  - A singlet for the two equivalent aromatic protons (H-2 and H-6).
  - A singlet for the three protons of the methyl group ( $\text{CH}_3$ ).
  - A broad singlet for the acidic proton of the carboxylic acid group ( $-\text{COOH}$ ), which may be exchangeable with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should show distinct signals for each unique carbon atom.
  - A signal for the carboxyl carbon ( $-\text{COOH}$ ).
  - Four signals for the aromatic carbons: C1 (attached to  $-\text{COOH}$ ), C3/C5 (attached to Br), C4 (attached to  $\text{CH}_3$ ), and C2/C6 (attached to H).
  - A signal for the methyl carbon ( $-\text{CH}_3$ ).
- IR Spectroscopy: The infrared spectrum would be characterized by key functional group absorptions.
  - A broad O-H stretch from the carboxylic acid dimer (approx.  $2500\text{--}3300\text{ cm}^{-1}$ ).
  - A strong C=O stretch from the carboxylic acid (approx.  $1700\text{ cm}^{-1}$ ).
  - Aromatic C=C stretching vibrations (approx.  $1450\text{--}1600\text{ cm}^{-1}$ ).
  - A C-Br stretch at lower wavenumbers (typically below  $800\text{ cm}^{-1}$ ).

- **Mass Spectrometry:** The mass spectrum would show a characteristic molecular ion peak ( $M^+$ ). Due to the presence of two bromine atoms, a distinctive isotopic pattern would be observed for the molecular ion, with peaks at  $M$ ,  $M+2$ , and  $M+4$ , reflecting the natural abundances of the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes.

## Applications in Research and Development

**3,5-Dibromo-4-methylbenzoic acid** is primarily utilized as an intermediate in organic synthesis.<sup>[1][2]</sup> Its structure offers several reaction sites for further chemical modification:

- The carboxylic acid group can be converted into esters, amides, or acid chlorides, allowing for its incorporation into larger, more complex molecules.
- The bromine atoms are excellent leaving groups for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the 3 and 5 positions of the aromatic ring.

While direct biological activity data for **3,5-Dibromo-4-methylbenzoic acid** is limited in public literature, structurally related halogenated and methylated benzoic acid derivatives have been investigated for a range of bioactivities, including antimicrobial and anti-inflammatory properties.<sup>[8][9]</sup> This suggests that derivatives of this compound could serve as scaffolds in medicinal chemistry for developing novel therapeutic agents.

## Safety and Handling

Based on available safety data, **3,5-Dibromo-4-methylbenzoic acid** is classified as an irritant.<sup>[6]</sup> Standard laboratory safety precautions should be observed when handling this compound.

- Hazard Codes: Xi<sup>[6]</sup>
- Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin)<sup>[3][6]</sup>
- Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)<sup>[3][6]</sup>
- Precautionary Statements (GHS):
  - H315: Causes skin irritation.<sup>[6]</sup>

- H319: Causes serious eye irritation.[6]
- H335: May cause respiratory irritation.[6]
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

## Conclusion

**3,5-Dibromo-4-methylbenzoic acid** is a well-defined chemical intermediate with established physicochemical properties. Its utility in organic synthesis is significant, providing a versatile scaffold for constructing more complex molecules through reactions at its carboxylic acid and bromo-substituted sites. While direct biological applications are not yet widely reported, its structural motifs are common in bioactive compounds, marking it as a molecule of interest for further research in medicinal chemistry and materials science. This guide provides the core technical information required for its effective and safe use in a research and development setting.

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